molecular formula C11H22N2O B7474190 1-Cycloheptyl-3-propan-2-ylurea

1-Cycloheptyl-3-propan-2-ylurea

Cat. No.: B7474190
M. Wt: 198.31 g/mol
InChI Key: YBWZSHCDHJKQJP-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-propan-2-ylurea is a urea derivative characterized by a cycloheptyl group attached to one nitrogen of the urea moiety and an isopropyl (propan-2-yl) group to the other. Urea derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capacity and structural versatility.

Properties

IUPAC Name

1-cycloheptyl-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9(2)12-11(14)13-10-7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWZSHCDHJKQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cycloheptyl-3-propan-2-ylurea can be synthesized through the reaction of cycloheptylamine with isocyanates or carbamoyl chlorides under controlled conditions. The reaction typically involves:

    Cycloheptylamine: The starting amine.

    Isocyanate or Carbamoyl Chloride: The reactive intermediate.

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, minimizing by-products and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-3-propan-2-ylurea undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions may yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the urea moiety.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Alkyl halides or other nucleophilic species.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Cycloheptyl-3-propan-2-ylurea has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-Cycloheptyl-3-propan-2-ylurea exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways Involved: The exact pathways depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the urea nitrogen significantly influence chemical and biological behavior. Key comparisons include:

Compound Name Substituent R1 Substituent R2 Key Structural Features
1-Cycloheptyl-3-propan-2-ylurea (hypothetical) Cycloheptyl Propan-2-yl Bulky aliphatic ring; moderate lipophilicity
1-[(3-Aminocyclopentyl)methyl]-3-propan-2-ylurea (3-Aminocyclopentyl)methyl Propan-2-yl Cyclopentyl with amine; increased polarity
1-(4-Acetylphenyl)-3-propan-2-ylurea 4-Acetylphenyl Propan-2-yl Aromatic ring with electron-withdrawing group; enhanced π-π interactions
1-[2-Chloro-3-(cyclohexylcarbamoyl)propyl]-3-cyclohexylurea Cyclohexylcarbamoylpropyl Cyclohexyl Chloro substituent; dual cyclohexyl groups
1-(4-Chloropyridin-3-yl)sulfonyl-3-propan-2-ylurea 4-Chloropyridin-3-ylsulfonyl Propan-2-yl Sulfonyl group; heteroaromatic ring

Key Observations :

  • Cycloheptyl vs.
  • Aromatic vs. Aliphatic Substituents : The acetylphenyl group () introduces aromaticity and hydrogen-bonding capacity, which may enhance binding to protein targets compared to aliphatic substituents .

Physicochemical Properties

Property This compound (estimated) 1-[(3-Aminocyclopentyl)methyl]-3-propan-2-ylurea 1-(4-Acetylphenyl)-3-propan-2-ylurea
Molecular Formula C11H21N3O (hypothetical) C10H21N3O C12H15N3O2
Molecular Weight (g/mol) ~199.3 199.29 233.27
Purity Not reported ≥95% (discontinued) Vendor-dependent
Solubility (Polar solvents) Low (bulky cycloheptyl) Moderate (polar amine) Low (aromatic acetylphenyl)

Notes:

  • The cycloheptyl group’s steric hindrance likely reduces solubility compared to the cyclopentyl derivative () .
  • Aromatic substituents (e.g., acetylphenyl in ) may improve crystallinity but decrease aqueous solubility .

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